N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine
Description
ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE is a compound that features a pyrimidine ring attached to a phenyl group through an ethylamine linkage
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H15N3O/c1-2-14-10-11-5-3-6-12(9-11)17-13-15-7-4-8-16-13/h3-9,14H,2,10H2,1H3 |
InChI Key |
WRNIEEFNWWDRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE typically involves the reaction of 3-(pyrimidin-2-yloxy)benzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have various medicinal applications.
Indole Derivatives: Indole derivatives possess a similar aromatic ring system and exhibit diverse biological activities.
Uniqueness
ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE is unique due to its specific combination of a pyrimidine ring and a phenyl group linked by an ethylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
